molecular formula C14H14N2 B11890572 3-Ethyl-1-methyl-9H-pyrido[3,4-B]indole

3-Ethyl-1-methyl-9H-pyrido[3,4-B]indole

Cat. No.: B11890572
M. Wt: 210.27 g/mol
InChI Key: ZUDVCBXDHGAKBX-UHFFFAOYSA-N
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Description

3-Ethyl-1-methyl-9H-pyrido[3,4-B]indole is a heterocyclic compound that belongs to the class of β-carbolines. These compounds are known for their significant biological activities and are found in various natural sources, including terrestrial plants and marine invertebrates . The structure of this compound consists of a pyridine ring fused to an indole moiety, making it a unique and interesting compound for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-1-methyl-9H-pyrido[3,4-B]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of indole derivatives with aldehydes and amines, followed by cyclization to form the β-carboline core . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-1-methyl-9H-pyrido[3,4-B]indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3-Ethyl-1-methyl-9H-pyrido[3,4-B]indole involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain .

Comparison with Similar Compounds

Uniqueness: 3-Ethyl-1-methyl-9H-pyrido[3,4-B]indole is unique due to the presence of both an ethyl and a methyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .

Properties

Molecular Formula

C14H14N2

Molecular Weight

210.27 g/mol

IUPAC Name

3-ethyl-1-methyl-9H-pyrido[3,4-b]indole

InChI

InChI=1S/C14H14N2/c1-3-10-8-12-11-6-4-5-7-13(11)16-14(12)9(2)15-10/h4-8,16H,3H2,1-2H3

InChI Key

ZUDVCBXDHGAKBX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C(=N1)C)NC3=CC=CC=C32

Origin of Product

United States

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